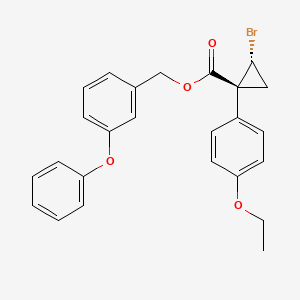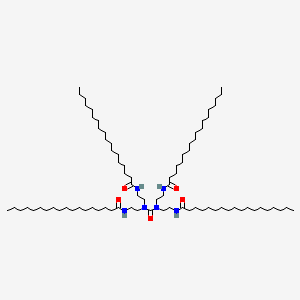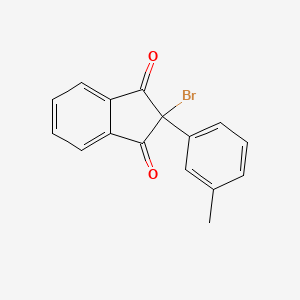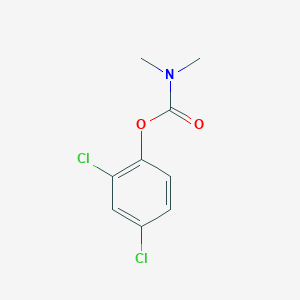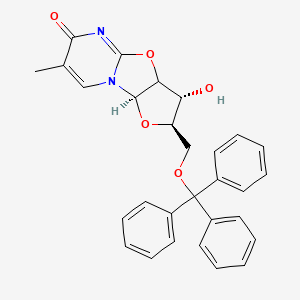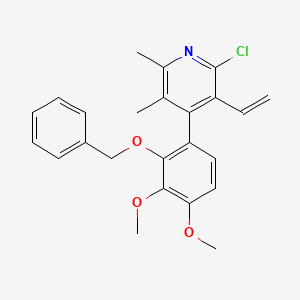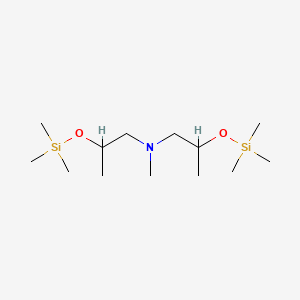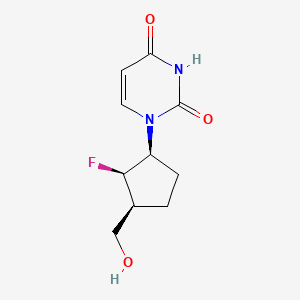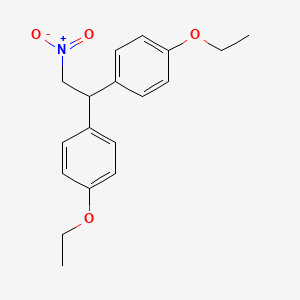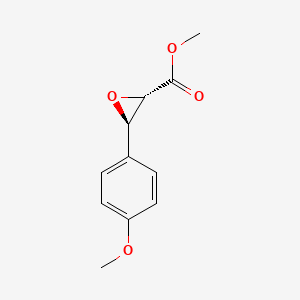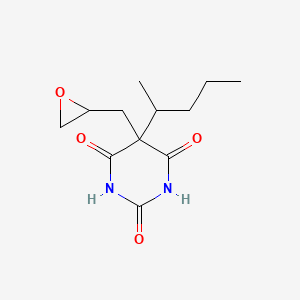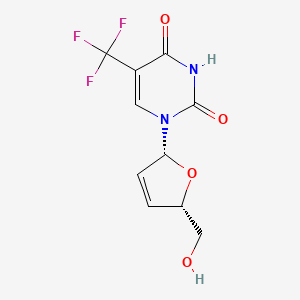
Thymidine, 2',3'-didehydro-3'-deoxy-alpha,alpha,alpha-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but with modifications that enhance its biological activity. It is known for its potential antiviral properties, particularly against HIV.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- involves multiple steps. The starting material is typically thymidine, which undergoes dehydrogenation and fluorination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can revert the compound to its original state or introduce new functionalities.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying DNA replication and repair mechanisms.
Medicine: Its antiviral properties make it a candidate for the development of new therapeutic agents against viral infections, particularly HIV.
Industry: It is used in the production of diagnostic reagents and as a standard in analytical chemistry.
作用機序
The compound exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By incorporating into the viral DNA, it terminates the elongation process, preventing the virus from replicating. The molecular targets include the active site of reverse transcriptase and the viral DNA.
類似化合物との比較
Similar Compounds
Thymidine, 2’,3’-didehydro-3’-deoxy-: This compound lacks the trifluoro modification but shares similar antiviral properties.
Zidovudine (AZT): Another nucleoside analog used in the treatment of HIV, but with different structural modifications.
Stavudine (d4T): A similar compound with potent antiviral activity but different pharmacokinetic properties.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- is unique due to its trifluoro modification, which enhances its stability and biological activity. This modification allows for better incorporation into viral DNA and more effective inhibition of reverse transcriptase compared to other nucleoside analogs.
特性
CAS番号 |
21618-68-8 |
|---|---|
分子式 |
C10H9F3N2O4 |
分子量 |
278.18 g/mol |
IUPAC名 |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)6-3-15(9(18)14-8(6)17)7-2-1-5(4-16)19-7/h1-3,5,7,16H,4H2,(H,14,17,18)/t5-,7+/m0/s1 |
InChIキー |
KIFYNCJYLTYWRU-CAHLUQPWSA-N |
異性体SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C(F)(F)F |
正規SMILES |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
